1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea
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Overview
Description
1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea, also known as DMNU, is an organic compound that has been used in a variety of scientific research applications1. It is a potent inhibitor of the enzyme acetylcholinesterase and has been studied for its potential use in the treatment of Alzheimer’s disease1. DMNU has also been studied for its potential use in the treatment of other neurological diseases, such as Parkinson’s disease, Huntington’s disease, and multiple sclerosis, as well as its potential use in the treatment of certain types of cancer1.
Synthesis Analysis
The synthesis and characterization of novel compounds, including 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea derivatives, have been a focal point in research1. For instance, studies on the synthesis of bis-benzoquinoline derivatives catalyzed by iodine via ring-opening of furan present a methodological advance in organic synthesis, highlighting the versatility of naphthalene derivatives in creating complex organic structures1.
Molecular Structure Analysis
The molecular weight of 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea is 365.4 g/mol1. The InChI Key is KPTMSQHTGZMEFU-UHFFFAOYSA-N1.
Chemical Reactions Analysis
Research into the biological activity of naphthalene derivatives has shown promising results1. For example, the synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety have revealed potent cytotoxic activity against several human cancer cell lines, highlighting the potential therapeutic applications of these compounds1.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea are not explicitly mentioned in the search results. However, it is known that this compound is used in a variety of scientific research applications, indicating that it likely possesses unique properties that make it valuable in these contexts1.
Scientific Research Applications
Organic Synthesis and Characterization
The synthesis and characterization of novel compounds, including 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea derivatives, have been a focal point in research. For instance, studies on the synthesis of bis-benzoquinoline derivatives catalyzed by iodine via ring-opening of furan present a methodological advance in organic synthesis, highlighting the versatility of naphthalene derivatives in creating complex organic structures (Chen et al., 2013). Similarly, the synthesis and photophysical characterization of organotin compounds derived from Schiff bases for organic light emitting diodes (OLEDs) demonstrate the application of naphthalene derivatives in material science, particularly in the development of novel materials for electronics (García-López et al., 2014).
Biological Activity
Research into the biological activity of naphthalene derivatives has shown promising results. For example, the synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety have revealed potent cytotoxic activity against several human cancer cell lines, highlighting the potential therapeutic applications of these compounds (Ravichandiran et al., 2019). Additionally, studies on the synthesis, characterization, and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole reveal the nuanced approach toward designing molecules with specific anticancer properties (Salahuddin et al., 2014).
Material Science and Polymer Research
In the realm of material science, the synthesis and properties of new organosoluble and alternating aromatic poly(ester‐amide‐imide)s with pendant phosphorus groups demonstrate the application of naphthalene derivatives in creating high-performance polymers. These polymers exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced applications in electronics and coatings (Liou & Hsiao, 2001).
Safety And Hazards
The specific safety and hazards associated with 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea are not detailed in the search results. However, it is important to note that this compound is intended for research use only and is not for human or veterinary use1.
Future Directions
The future directions of research involving 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea are not explicitly mentioned in the search results. However, given its potential use in the treatment of various neurological diseases and certain types of cancer, it is likely that further research will continue to explore these applications1.
properties
CAS RN |
444392-31-4 |
---|---|
Product Name |
1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea |
Molecular Formula |
C20H19N3O4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C20H19N3O4/c1-26-15-10-14(11-16(12-15)27-2)19(24)22-23-20(25)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,22,24)(H2,21,23,25) |
InChI Key |
KPTMSQHTGZMEFU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TC-O 9311; TC-O-9311; TC-O9311; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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